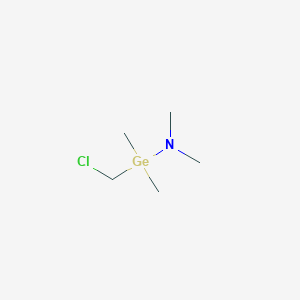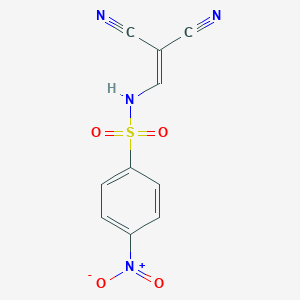![molecular formula C13H15NO5 B14511619 Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid CAS No. 63227-52-1](/img/structure/B14511619.png)
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[211]hexan-2-ol;4-nitrobenzoic acid is a compound that combines the bicyclo[211]hexane framework with a nitrobenzoic acid moiety The bicyclo[211]hexane structure is a saturated bicyclic hydrocarbon, known for its rigidity and unique spatial arrangement
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-ol typically involves photochemical [2+2] cycloaddition reactions. One common method is the cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it challenging to scale up. Another approach involves the use of silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis . This method allows for the efficient construction of the bicyclic ring system with high functional group tolerance.
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexan-2-ol may involve continuous flow photochemistry, which allows for better control over reaction conditions and scalability. The integration of advanced photochemical reactors can facilitate the large-scale synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in bicyclo[2.1.1]hexan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amine.
Substitution: The aromatic ring in 4-nitrobenzoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield bicyclo[2.1.1]hexan-2-one or bicyclo[2.1.1]hexane-2-carboxylic acid.
Reduction: Reduction of the nitro group can produce 4-aminobenzoic acid.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique physical and chemical properties.
Wirkmechanismus
The mechanism of action of bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can undergo redox reactions, influencing the compound’s reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigidity and use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzenes.
Cubane: A highly strained bicyclic compound used in materials science and pharmaceuticals.
Uniqueness
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid is unique due to its combination of a rigid bicyclic framework with an aromatic nitrobenzoic acid moiety. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
63227-52-1 |
|---|---|
Molekularformel |
C13H15NO5 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H10O/c9-7(10)5-1-3-6(4-2-5)8(11)12;7-6-3-4-1-5(6)2-4/h1-4H,(H,9,10);4-7H,1-3H2 |
InChI-Schlüssel |
WEZRTCAUOCHJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1C(C2)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)



![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)

![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)





